molecular formula C17H17N3O5S2 B2402868 N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide CAS No. 921995-67-7

N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

Cat. No.: B2402868
CAS No.: 921995-67-7
M. Wt: 407.46
InChI Key: OLIVVWSGKJSUOX-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the 4-methoxyphenylsulfonyl group: This can be done using sulfonylation reactions with suitable sulfonyl chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the thiazole ring or the furan ring to their respective oxides.

    Reduction: Reduction reactions can target the imino group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their function. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Known for their diverse biological activities.

    Furan derivatives: Often studied for their pharmacological properties.

    Sulfonyl compounds: Widely used in medicinal chemistry for their stability and reactivity.

Uniqueness

N-[(furan-2-yl)methyl]-2-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is unique due to the combination of its functional groups, which might confer specific biological activities or chemical reactivity not seen in other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-24-13-4-6-15(7-5-13)27(22,23)20-17-19-12(11-26-17)9-16(21)18-10-14-3-2-8-25-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIVVWSGKJSUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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